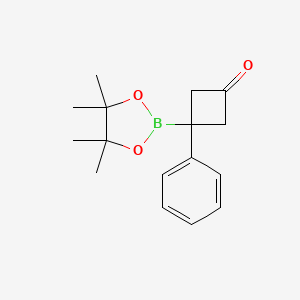
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one: is a complex organic compound that features a cyclobutanone ring substituted with a phenyl group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: This can be achieved through a involving a suitable diene and a dienophile.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dioxaborolane Moiety: This is typically done through a borylation reaction using a palladium catalyst to introduce the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the dioxaborolane moiety can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has diverse applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The phenyl group can interact with aromatic receptors, while the dioxaborolane moiety can form complexes with transition metals.
Pathways Involved: The compound can participate in catalytic cycles involving palladium or other transition metals, facilitating various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar borylation reactions.
3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propylamine hydrochloride: Another boronic ester with a different functional group arrangement.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with an aniline group instead of a cyclobutanone ring.
Uniqueness
The uniqueness of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one lies in its combination of a cyclobutanone ring with a phenyl group and a dioxaborolane moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C16H21BO3 |
|---|---|
Poids moléculaire |
272.1 g/mol |
Nom IUPAC |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C16H21BO3/c1-14(2)15(3,4)20-17(19-14)16(10-13(18)11-16)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
ZDNFHXGJRWJDCP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CC(=O)C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

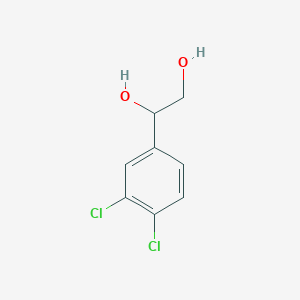
![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)

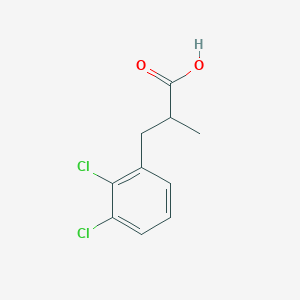
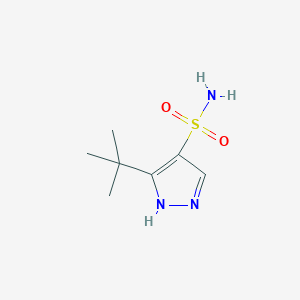
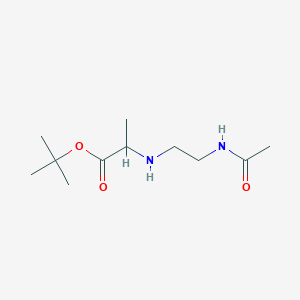

![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
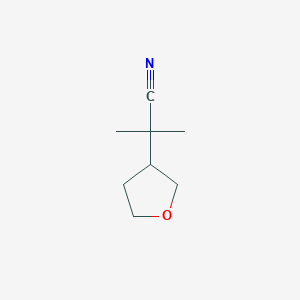
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

